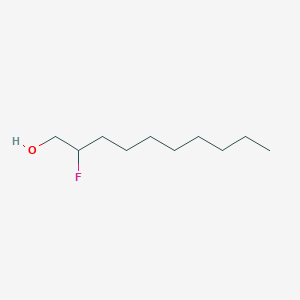
3-(1-benzylpiperidin-4-yl)quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzylpiperidin-4-yl)quinazolin-4-one is a quinazolinone derivative known for its diverse biological activities. Quinazolinones are a class of heterocyclic compounds that have garnered significant interest due to their potential therapeutic applications, particularly in the fields of oncology, neurology, and infectious diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-benzylpiperidin-4-yl)quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 2-aminobenzamide with benzylpiperidin-4-one under acidic conditions to form the quinazolinone ring .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Benzylpiperidin-4-yl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various substituents onto the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(1-benzylpiperidin-4-yl)quinazolin-4-one involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, it binds to the enzyme’s active site, preventing the demethylation of histone proteins. This inhibition can lead to changes in gene expression, which may result in the suppression of tumor growth and other therapeutic effects . The compound’s structure allows it to form various interactions, such as hydrogen bonds and pi-pi stacking, with its targets .
Comparaison Avec Des Composés Similaires
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)methylquinazolin-4-one: This compound shares a similar quinazolinone core but has a different substituent at the 3-position.
N-(1-Benzylpiperidin-4-yl)quinazolin-4-amine: This derivative has an amine group instead of a ketone at the 4-position.
Uniqueness: 3-(1-Benzylpiperidin-4-yl)quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit LSD1 and other enzymes makes it a valuable compound for therapeutic development .
Propriétés
Formule moléculaire |
C20H21N3O |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
3-(1-benzylpiperidin-4-yl)quinazolin-4-one |
InChI |
InChI=1S/C20H21N3O/c24-20-18-8-4-5-9-19(18)21-15-23(20)17-10-12-22(13-11-17)14-16-6-2-1-3-7-16/h1-9,15,17H,10-14H2 |
Clé InChI |
QVLJMQVQJZLSCV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N2C=NC3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B8611201.png)




![Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one 2,2-dioxide](/img/structure/B8611248.png)
![1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrazol-4-ylamine](/img/structure/B8611254.png)
![N-methyl-1-[4-(1-methyl-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B8611261.png)

